3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
“3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxybenzoyl, oxazolyl, pyridinyl, and dihydropyrrolone moieties. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one” likely involves multiple steps, including the formation of the oxazole ring, the introduction of the methoxybenzoyl group, and the construction of the dihydropyrrolone core. Typical synthetic routes may involve:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxybenzoyl group: This step may involve acylation reactions using methoxybenzoic acid derivatives.
Construction of the dihydropyrrolone core:
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
The compound “3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one” can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methoxybenzoyl group can be reduced to form a hydroxyl group.
Substitution: The pyridinyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the methoxybenzoyl group may yield a hydroxyl derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects. The presence of multiple functional groups allows for interactions with various biological targets.
Industry
In industry, this compound may be used in the development of new materials, pharmaceuticals, or agrochemicals. Its unique structure can impart specific properties to the final products.
Mechanism of Action
The mechanism of action of “3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific biological or chemical activity. Generally, such compounds can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one: can be compared with other compounds containing oxazole, pyridine, or dihydropyrrolone moieties.
4-methoxybenzoyl derivatives: Compounds with similar benzoyl groups may exhibit comparable chemical reactivity.
Oxazole derivatives: These compounds often have similar synthetic routes and biological activities.
Uniqueness
The uniqueness of “3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one” lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H17N3O5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H17N3O5/c1-12-11-16(23-29-12)24-18(13-7-9-22-10-8-13)17(20(26)21(24)27)19(25)14-3-5-15(28-2)6-4-14/h3-11,18,25H,1-2H3/b19-17- |
InChI Key |
ZKNYGMNLZYXFEC-ZPHPHTNESA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(\C3=CC=C(C=C3)OC)/O)/C(=O)C2=O)C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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